6-(2-aminoethyl)pyrimidin-4-ol hydrochloride
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Overview
Description
6-(2-aminoethyl)pyrimidin-4-ol hydrochloride is a chemical compound with the molecular formula C6H11N4OCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)pyrimidin-4-ol hydrochloride typically involves the reaction of pyrimidine derivatives with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)pyrimidin-4-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .
Scientific Research Applications
6-(2-aminoethyl)pyrimidin-4-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)pyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol hydrochloride
- 2-(Aminomethyl)-6-methyl-4-pyrimidinol hydrochloride
Uniqueness
6-(2-aminoethyl)pyrimidin-4-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.
Properties
CAS No. |
2703781-88-6 |
---|---|
Molecular Formula |
C6H10ClN3O |
Molecular Weight |
175.6 |
Purity |
95 |
Origin of Product |
United States |
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